molecular formula C12H8ClNO2 B182029 2-Chloro-5-phenylnicotinic acid CAS No. 117449-73-7

2-Chloro-5-phenylnicotinic acid

Cat. No. B182029
M. Wt: 233.65 g/mol
InChI Key: NBOKAEBXNZKDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-phenylnicotinic acid is a chemical compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-phenylnicotinic acid consists of a nicotinic acid core with a chlorine atom at the 2-position and a phenyl group at the 5-position . The InChI code for this compound is 1S/C12H8ClNO2/c13-11-10 (12 (15)16)6-9 (7-14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .

Scientific Research Applications

Application in Pharmaceutical Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have been used in the field of pharmaceutical chemistry .

Summary of the Application

Nicotinic acid is involved in many vital processes within the bodies of living organisms, and its deficiency leads to many diseases . It has been used for many years as a co-agent to reduce high levels of fats in the blood .

Methods of Application

The specific methods of application or experimental procedures can vary widely depending on the specific derivative and its intended use. However, in general, these compounds are often synthesized and then tested in laboratory settings for their efficacy in treating various conditions .

Results or Outcomes

Despite the benefits of nicotinic acid, unwanted side effects have limited its use. Recently, the niacin receptor protein was discovered, which gave a clear picture of the mechanics and action of vitamins in living organisms . Novel drugs expressible via the niacin receptor or united receptors, in addition to novel co-medications that inhibit unwanted side effects of niacin, may be introduced as novel therapeutic choices in the treatment of dyslipidemia and the prevention of cardiovascular illnesses .

However, it’s important to note that nicotinic acid derivatives, including 2-Chloro-5-phenylnicotinic acid, are often used in the synthesis of various pharmaceuticals and other chemical compounds . These compounds can have a wide range of applications depending on their specific properties and the way they are used.

Future Directions

While specific future directions for 2-Chloro-5-phenylnicotinic acid are not available, the field of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is a promising area of research .

properties

IUPAC Name

2-chloro-5-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOKAEBXNZKDJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555883
Record name 2-Chloro-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenylnicotinic acid

CAS RN

117449-73-7
Record name 2-Chloro-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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